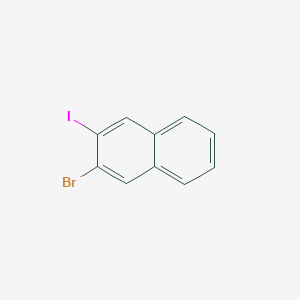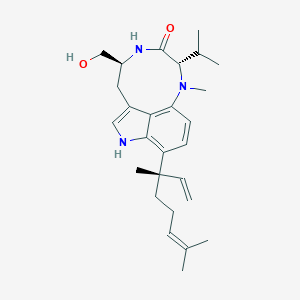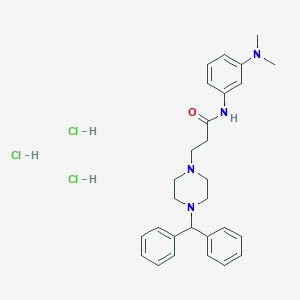
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as DBMCPT, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. DBMCPT belongs to the class of thiazolidinone derivatives, which have been shown to possess a wide range of pharmacological activities.
作用机制
The mechanism of action of 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood. However, several studies have suggested that it exerts its pharmacological activities by inhibiting various enzymes and signaling pathways. For example, 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
生化和生理效应
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells by downregulating the expression of VEGF (vascular endothelial growth factor). Additionally, 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to increase insulin sensitivity and decrease blood glucose levels in diabetic rats.
实验室实验的优点和局限性
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone also has some limitations. It is relatively unstable in solution and can undergo hydrolysis and oxidation, which can affect its pharmacological activity. Additionally, 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has poor solubility in water, which can limit its use in in vivo experiments.
未来方向
There are several future directions for research on 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of novel 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone analogs with improved pharmacological properties. Another area of interest is the elucidation of the mechanism of action of 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, which could lead to the development of more effective therapies for cancer and other diseases. Additionally, further studies are needed to investigate the in vivo pharmacokinetics and toxicity of 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, which could facilitate its clinical translation.
合成方法
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of cinnamaldehyde, 2-aminothiophenol, and dibutylamine in the presence of acetic acid as a catalyst. The reaction takes place at room temperature and the product is obtained in high yield after purification.
科学研究应用
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential therapeutic properties. It has been shown to possess a wide range of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties. Several studies have reported that 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been shown to possess antiviral activity against hepatitis C virus and herpes simplex virus.
属性
CAS 编号 |
104123-86-6 |
|---|---|
产品名称 |
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
分子式 |
C27H33N3OS |
分子量 |
447.6 g/mol |
IUPAC 名称 |
(5E)-3-[(dibutylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H33N3OS/c1-3-5-20-29(21-6-4-2)22-30-26(31)25(19-13-16-23-14-9-7-10-15-23)32-27(30)28-24-17-11-8-12-18-24/h7-19H,3-6,20-22H2,1-2H3/b16-13+,25-19+,28-27? |
InChI 键 |
VZCYVBBKKJLBOR-UHFFFAOYSA-N |
手性 SMILES |
CCCCN(CCCC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
规范 SMILES |
CCCCN(CCCC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
同义词 |
3-((Dibutylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidin one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
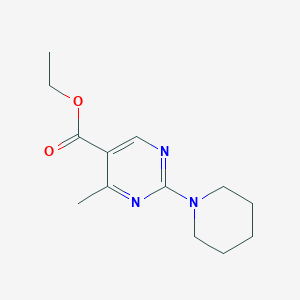
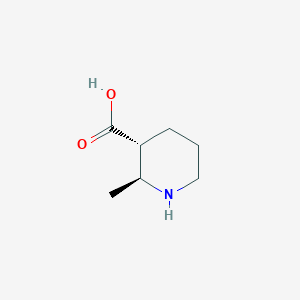
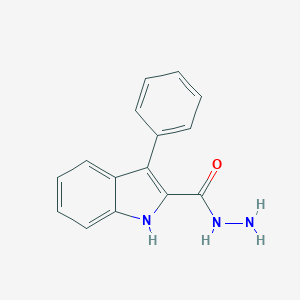
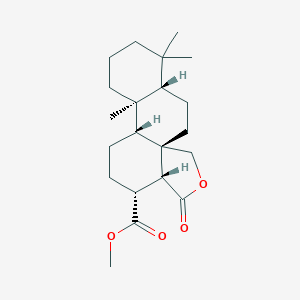
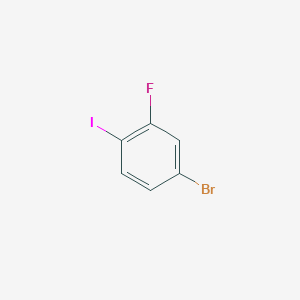
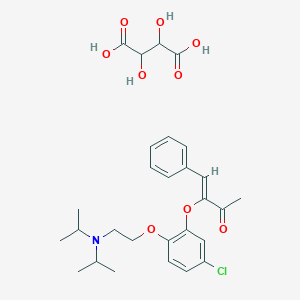
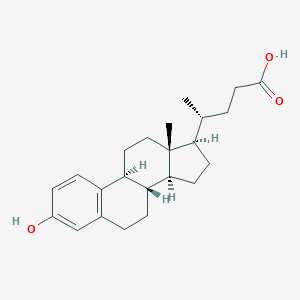
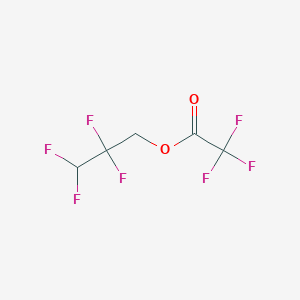
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
